Product packaging for Lamotrigine N-Acetate(Cat. No.:CAS No. 77668-57-6)

Lamotrigine N-Acetate

Cat. No.: B033483
CAS No.: 77668-57-6
M. Wt: 298.13 g/mol
InChI Key: NDSIXLUNGJHLOJ-UHFFFAOYSA-N
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Description

Lamotrigine N-Acetate is a crucial acetylated metabolite of the widely used anticonvulsant and mood-stabilizing drug, Lamotrigine. This compound is of significant value in pharmaceutical and metabolic research, primarily serving as a key analytical reference standard. Researchers utilize this compound in quantitative and qualitative assays, such as liquid chromatography-mass spectrometry (LC-MS), to investigate the pharmacokinetic profile, metabolic pathways, and biotransformation processes of the parent drug. By enabling the accurate identification and measurement of this metabolite in biological matrices, it facilitates a deeper understanding of Lamotrigine's absorption, distribution, metabolism, and excretion (ADME). This is critical for toxicology studies, drug interaction assessments, and the development of personalized dosing regimens. Furthermore, studies involving this metabolite can provide insights into the structure-activity relationships (SAR) of Lamotrigine derivatives, potentially guiding the design of novel therapeutic agents with optimized efficacy and reduced adverse effects. As a well-characterized standard, this compound is an indispensable tool for advancing neuroscience, pharmacology, and clinical chemistry research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl2N5O B033483 Lamotrigine N-Acetate CAS No. 77668-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N5O/c1-5(19)15-10-9(17-18-11(14)16-10)6-3-2-4-7(12)8(6)13/h2-4H,1H3,(H3,14,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSIXLUNGJHLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=NC(=N1)N)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Origin of Lamotrigine N Acetate

Elucidation of Potential Synthetic Pathways Leading to Formation

The formation of Lamotrigine (B1674446) N-Acetate as a process-related impurity is intrinsically linked to the specific reagents and intermediates used in the manufacturing of Lamotrigine.

The primary amino groups present on the triazine ring of the Lamotrigine molecule are susceptible to acylation reactions. One plausible pathway for the formation of Lamotrigine N-Acetate involves the presence of acetylating agents, such as acetic anhydride (B1165640), during the synthesis process. While various synthetic routes to Lamotrigine exist, some patented methods for the preparation of key intermediates utilize acetic anhydride.

For instance, a synthetic route for 2,3-dichloroacetophenone, a precursor in some Lamotrigine synthesis pathways, involves the use of acetic anhydride google.com. If residual acetic anhydride or acetic acid is carried over into subsequent steps where the triazine ring is formed and aminated, it could react with the amino groups of Lamotrigine or its immediate precursors. The mechanism would involve the nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of the acetylating agent, leading to the formation of an N-acetyl bond.

Table 1: Key Reactants and Conditions in a Potential Synthetic Pathway for a Lamotrigine Intermediate

Reactant/ReagentRolePotential for N-Acetate Formation
1,2-dichlorobenzeneStarting Material-
n-Butyl lithiumReagent-
Acetic anhydride Acylating Agent Primary source of the acetyl group for N-acetylation
TetrahydrofuranSolvent-

This table is based on a patented synthetic route for a Lamotrigine precursor and highlights the key reagent that could lead to the formation of N-acetylated impurities.

The formation of this compound as a by-product is highly dependent on the specific reaction conditions employed during synthesis. Factors such as temperature, pH, and the presence of residual starting materials or reagents can significantly influence the impurity profile.

The presence of unreacted acetic anhydride or acetic acid as a residue from a previous step is a critical factor. The nucleophilicity of the amino groups on the triazine ring can be modulated by the pH of the reaction mixture. While specific studies detailing the precise conditions for the formation of this compound are not extensively published in peer-reviewed literature, general principles of organic chemistry suggest that even trace amounts of acetylating agents under favorable conditions could lead to the formation of this impurity. Therefore, stringent control over the purification of intermediates and the final API is crucial to minimize the levels of such process-related impurities.

Degradation-Related Formation of this compound

The formation of impurities through the degradation of a drug substance is a critical aspect of stability testing in the pharmaceutical industry.

Forced degradation studies are designed to identify the potential degradation products of a drug substance under various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress. A review of published forced degradation studies on Lamotrigine indicates that the molecule is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions researchgate.netajper.com. However, these studies primarily report the formation of other degradation products, and this compound is not typically identified as a major degradant under these standard stress conditions.

Theoretically, in a pharmaceutical formulation containing excipients that could generate acetic acid or other acetylating species over time, there is a potential for the N-acetylation of Lamotrigine. However, there is currently a lack of direct experimental evidence from forced degradation studies to support this as a significant degradation pathway.

The stability of Lamotrigine in its solid and solution states has been the subject of several investigations. Lamotrigine has been found to be stable under thermal and photolytic stress. In solution, its stability is influenced by pH. While studies have demonstrated the stability of Lamotrigine in various pharmaceutical preparations, the focus has generally been on the parent drug's concentration rather than the formation of minor impurities like the N-acetate derivative fda.gov.

The compatibility of Lamotrigine with various excipients is a key consideration in formulation development. While standard excipients are generally considered inert, the potential for long-term, low-level reactions that could lead to the formation of derivatives like this compound cannot be entirely ruled out without specific long-term stability studies designed to detect such products.

Table 2: Summary of Lamotrigine Stability Under Forced Degradation Conditions

Stress ConditionObservationReported Degradation Products
Acidic HydrolysisDegradation observedVarious hydrolysis products (this compound not specified as a major product)
Basic HydrolysisDegradation observedVarious hydrolysis products (this compound not specified as a major product)
Oxidative (H₂O₂)Degradation observedOxidation products (this compound not specified as a major product)
ThermalStable-
PhotolyticStable-

This table summarizes the general findings from published forced degradation studies on Lamotrigine.

Analytical Methodologies for Lamotrigine N Acetate

Advanced Chromatographic Separation Techniques for Resolution and Isolation

Chromatographic methods are the cornerstone for separating Lamotrigine (B1674446) N-Acetate from the active pharmaceutical ingredient (API), Lamotrigine, and other related impurities. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely utilized techniques, offering high resolution and sensitivity. Gas Chromatography (GC) may also have specific applications for volatile derivatives.

High-Performance Liquid Chromatography (HPLC) Optimization for Impurity Profiling

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. tandfonline.com The optimization of HPLC methods is crucial for achieving the necessary resolution to separate Lamotrigine N-Acetate from Lamotrigine and other potential impurities.

The choice of stationary phase and the composition of the mobile phase are critical factors in achieving the desired separation in HPLC. For the analysis of Lamotrigine and its impurities, reversed-phase chromatography is the most common approach. jst.go.jp

Stationary Phase: C18 columns, which consist of octadecyl silane (B1218182) chemically bonded to silica (B1680970) particles, are frequently used. jst.go.jpperkinelmer.com These nonpolar stationary phases are effective in retaining and separating moderately polar compounds like Lamotrigine and its N-Acetate derivative. The particle size of the stationary phase packing material, typically in the range of 3 to 10 µm, influences the efficiency of the separation. perkinelmer.com

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water or an aqueous buffer and an organic modifier. The composition is carefully adjusted to control the retention and elution of the analytes.

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used. jst.go.jpwho.int The proportion of the organic modifier in the mobile phase is a key parameter for optimizing the separation.

Aqueous Phase and pH Control: The aqueous component of the mobile phase often contains buffers to control the pH, which can significantly impact the retention of ionizable compounds. For instance, a mobile phase consisting of acetonitrile, methanol, and 0.01 M potassium orthophosphate with a pH adjusted to 6.7 has been successfully used. jst.go.jp Another method utilizes a mixture of 0.1% trifluoroacetic acid in water and methanol. who.int The use of triethylamine (B128534) and a buffer adjusted to a low pH (e.g., 2.0 with phosphoric acid) has also been reported. perkinelmer.com

The development of the mobile phase composition is an iterative process involving the systematic variation of the organic modifier type and concentration, as well as the pH of the aqueous phase, to achieve optimal resolution between Lamotrigine, this compound, and other related substances.

Interactive Data Table: HPLC Method Parameters for Lamotrigine Analysis
ParameterCondition 1Condition 2Condition 3
Stationary Phase C18 (150mm x 4.6mm, 5µm) who.intC18 jst.go.jpC18 (150 x 4.6 mm, 5 µm) perkinelmer.com
Mobile Phase A 0.1% Trifluoroacetate in Water who.intAcetonitrile : Methanol : 0.01 M Potassium Orthophosphate (pH 6.7) (30:20:50 v/v/v) jst.go.jpTriethylamine and Buffer (1:150), pH 2.0 with Phosphoric Acid perkinelmer.com
Mobile Phase B Methanol who.int-Acetonitrile perkinelmer.com
Flow Rate 1.5 mL/min who.intNot Specified1 mL/min perkinelmer.com
Column Temperature 40°C who.intAmbient (25 ± 5 °C) jst.go.jp35°C perkinelmer.com

Ultraviolet (UV) and Diode Array Detection (DAD) are the most common detection methods coupled with HPLC for the analysis of Lamotrigine and its impurities due to the presence of a chromophore in the molecular structure.

Ultraviolet (UV) Detection: A UV detector measures the absorbance of the eluate at a specific wavelength. The choice of wavelength is critical for achieving maximum sensitivity. For Lamotrigine and its related compounds, detection is often performed at wavelengths ranging from 210 nm to 275 nm. tandfonline.com Specific methods have reported using 260 nm and 270 nm. perkinelmer.comwho.int

Diode Array Detection (DAD): A DAD detector, also known as a photodiode array (PDA) detector, provides a significant advantage over a standard UV detector by acquiring the entire UV-visible spectrum of the eluting compounds simultaneously. perkinelmer.com This capability is invaluable for impurity profiling as it allows for:

Peak Purity Analysis: DAD can assess the spectral homogeneity of a chromatographic peak, helping to determine if a peak represents a single compound or co-eluting impurities.

Compound Identification: The acquired UV spectrum can be compared to a library of spectra for tentative identification of unknown impurities.

Optimal Wavelength Selection: The DAD allows for the selection of the optimal detection wavelength for each compound after the analysis, maximizing sensitivity for all components of interest.

Dual-wavelength detection can also be employed to enhance specificity, for example, using 230 nm for certain compounds and 270 nm for Lamotrigine and zonisamide (B549257) to avoid potential interferences. nih.govoup.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Throughput and Sensitivity

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to conventional HPLC. jenck.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. jenck.com

For the analysis of Lamotrigine and its impurities, UHPLC can offer several advantages:

Enhanced Throughput: The use of shorter columns and higher flow rates in UHPLC leads to significantly faster analysis times, often reducing a 15-minute HPLC run to under 10 minutes. jenck.com This is particularly beneficial for high-throughput screening in quality control environments.

Improved Sensitivity and Resolution: The smaller particle size in UHPLC columns leads to sharper and narrower peaks, resulting in increased sensitivity and better resolution of closely eluting compounds like Lamotrigine and its N-Acetate impurity.

A UHPLC method scouting system coupled with a tandem quadrupole mass spectrometer can automate the optimization of analytical conditions, exploring various combinations of mobile phases and columns to rapidly develop a high-speed and sensitive method. jenck.com

Gas Chromatography (GC) Approaches for Volatile Acetate (B1210297) Derivatives

While liquid chromatography is the predominant technique for the analysis of Lamotrigine and its N-Acetate derivative, Gas Chromatography (GC) can be a viable alternative, particularly for the analysis of volatile derivatives. For a non-volatile compound like this compound to be analyzed by GC, a derivatization step would be necessary to increase its volatility.

GC separates compounds based on their boiling points and interaction with the stationary phase. A nitrogen-phosphorus detector (NPD) is often used for the analysis of nitrogen-containing compounds like Lamotrigine, offering high sensitivity and selectivity. nih.govoup.com

The general steps for a potential GC analysis of a derivatized acetate would involve:

Extraction: The compound of interest is extracted from the sample matrix. Solid-phase extraction (SPE) is a common technique used for this purpose. nyc.gov

Derivatization: The extracted analyte is chemically modified to create a more volatile and thermally stable derivative suitable for GC analysis.

GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column, such as a 5% phenyl methyl siloxane column, is critical for achieving the desired separation. nih.gov

Detection: The separated compounds are detected by a suitable detector, such as an NPD. nih.gov

While GC methods have been developed for Lamotrigine itself, specific GC methods for this compound are less common in the literature, likely due to the efficiency and direct applicability of HPLC and UHPLC for this type of analysis.

Mass Spectrometry for Structural Elucidation and Identification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of pharmaceutical impurities like this compound. When coupled with a chromatographic separation technique such as LC or GC, it provides a powerful analytical platform (LC-MS or GC-MS).

LC-MS, particularly with electrospray ionization (ESI), is a widely used technique for the analysis of polar and thermally labile molecules like Lamotrigine and its metabolites. researchgate.net In the positive-ion mode, the protonated molecular ions of the compounds are monitored. researchgate.net

The key advantages of using mass spectrometry include:

High Specificity and Sensitivity: MS provides molecular weight information and fragmentation patterns that are unique to a specific compound, offering a high degree of certainty in identification. It is also capable of detecting and quantifying compounds at very low concentrations. nih.gov

Structural Information: By analyzing the fragmentation patterns of a molecule in the mass spectrometer (tandem mass spectrometry or MS/MS), it is possible to deduce its chemical structure. For this compound, this would involve identifying the characteristic fragments that confirm the presence of the acetate group attached to the nitrogen atom.

Confirmation of Impurity Identity: MS is crucial for confirming the identity of impurities detected by other methods like HPLC-UV. While a UV detector may indicate the presence of an unknown peak, MS can provide the molecular weight and structural information needed to identify it as this compound.

Methods have been developed for the simultaneous quantification of Lamotrigine and its metabolites, including the N-glucuronide, N-methyl, and N-oxide derivatives, in biological matrices using LC-MS. researchgate.net A similar approach would be directly applicable to the identification and quantification of this compound. The use of tandem quadrupole mass spectrometers allows for targeted analysis using selected reaction monitoring (SRM), which enhances selectivity and sensitivity. sci-hub.se

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive, unambiguous assignment of a molecule's three-dimensional structure. mdpi.com

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each atom in the molecule.

¹H NMR: A proton NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating neighboring protons). Key signals would include those from the aromatic protons on the dichlorophenyl ring, the amine protons, and the methyl protons of the newly introduced acetate group. mdpi.com

¹³C NMR: A carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. bhu.ac.in For this compound, this would include distinct signals for the carbons in the dichlorophenyl ring, the triazine ring, and the two carbons of the N-acetate group (the carbonyl and the methyl carbon). The chemical shifts of these carbons provide direct information about the carbon skeleton. bhu.ac.inox.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Signals for this compound

Functional Group Predicted ¹H NMR Signals Predicted ¹³C NMR Signals
Dichlorophenyl Ring Multiple signals in the aromatic region (~7-8 ppm) Multiple signals in the aromatic region (~120-140 ppm)
Triazine Ring Amine (-NH₂) A broad singlet -

| Acetate Group (-NHCOCH₃) | A singlet for the methyl protons (~2 ppm) | A signal for the methyl carbon (~20-30 ppm) and a signal for the carbonyl carbon (~170 ppm) |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is crucial for assembling the final structure. slideshare.net

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, this would be used to map the connectivity of the protons within the dichlorophenyl ring system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This experiment is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For example, the methyl proton signal of the acetate group would show a cross-peak to its corresponding methyl carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.eduyoutube.com This is arguably the most powerful 2D NMR experiment for piecing together the molecular puzzle. It establishes connectivity between different functional groups. For instance, an HMBC experiment on this compound would show a correlation from the methyl protons of the acetate group to the carbonyl carbon, and critically, from the amine proton to the carbons in the triazine ring, confirming the point of attachment of the acetyl group. youtube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Other Spectroscopic Methods for Characterization

Beyond mass spectrometry and nuclear magnetic resonance spectroscopy, other spectroscopic techniques play a crucial role in the structural elucidation and characterization of this compound. Infrared (IR) spectroscopy is invaluable for the identification of specific functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides key information about the electronic transitions within the molecule's chromophoric system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds within the molecule. For this compound, which has the chemical name N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-acetamide, IR spectroscopy is essential for confirming the presence of the key amide functional group introduced during its formation from Lamotrigine.

The structure of Lamotrigine contains primary amino groups (-NH2), a triazine ring, and a dichlorophenyl moiety. The IR spectrum of Lamotrigine exhibits characteristic bands for N-H stretching of the primary amine, C=N and C=C stretching of the triazine and aromatic rings, and C-Cl stretching. nih.govwikipedia.orgcymitquimica.com

Upon acetylation of one of the amino groups to form this compound, significant changes in the IR spectrum are expected. The most notable change would be the appearance of strong absorption bands characteristic of a secondary amide. These include the amide I band (primarily C=O stretching) and the amide II band (a combination of N-H in-plane bending and C-N stretching).

General principles of IR spectroscopy for N-acetylated aromatic amines suggest the appearance of a carbonyl stretching (C=O) band typically in the region of 1700–1650 cm⁻¹. researchgate.net Additionally, the N-H stretching vibrations for the remaining primary amine and the newly formed secondary amide will differ from those in the parent Lamotrigine molecule. The N-H stretching bands for secondary amides are typically found in the region of 3350–3250 cm⁻¹. nih.gov

A comparative analysis of the IR spectra of Lamotrigine and the expected spectrum of this compound is summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) in this compoundReference Wavenumber (cm⁻¹) in LamotrigineComment
Amide (N-H)Stretching~3350 - 3250-Appearance of a new band for the secondary amide N-H group.
Amine (N-H)Stretching~3450, ~3300~3450, ~3319, ~3211Represents the remaining primary amino group. The pattern may be simplified compared to Lamotrigine. nih.govwikipedia.org
Amide (C=O)Stretching (Amide I)~1700 - 1650-A strong, characteristic band indicating the presence of the acetyl group. researchgate.net
Amide (N-H bend / C-N stretch)Bending (Amide II)~1575 - 1515-Another key indicator of the amide linkage.
Aromatic/Triazine RingC=N and C=C Stretching~1620, ~1550~1620, ~1554These bands are expected to be present in both compounds. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Information

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light. The chromophoric system in Lamotrigine includes the dichlorophenyl ring and the diamino-triazine ring system, which are rich in π-electrons.

The UV spectrum of Lamotrigine in various solvents shows distinct absorption maxima (λ_max). For instance, in a mixture of methanol and 0.1N HCl, Lamotrigine exhibits a λ_max at approximately 265 nm and 307 nm. cdnsciencepub.com In distilled water, a maximum absorbance has been observed at 304 nm, while in methanol with 0.1 N HCl, a peak at 275 nm has also been reported. researchgate.netlgcstandards.com The exact position of λ_max can be influenced by the solvent system used. cdnsciencepub.com

The conversion of Lamotrigine to this compound involves the modification of one of the primary amino groups, which acts as a strong auxochrome (a group that modifies the light-absorbing properties of a chromophore). The acetylation of an amino group attached to an aromatic or heteroaromatic system typically alters the electronic transitions. This can result in a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift) because the acetyl group is less electron-donating than the amino group. However, the extension of the conjugated system could also potentially lead to a bathochromic (red) shift.

The table below outlines the reported UV-Vis absorption maxima for Lamotrigine in different solvent systems, which serves as a baseline for comparison with the expected spectrum of this compound.

CompoundSolvent SystemReported λ_max (nm)Reference
LamotrigineMethanol: 0.1N HCl (3:1)265 cdnsciencepub.com
LamotrigineAcetonitrile: Distilled Water (1:1)307 cdnsciencepub.com
LamotrigineDistilled Water304 lgcstandards.com
Lamotrigine0.1 N HCl275 researchgate.net
This compound(Not specified)Shifted from parent compound(Inferred)

Impurity Profiling and Quantification of Lamotrigine N Acetate

Development and Validation of Quantitative Analytical Methods for Impurity Analysis

The development and validation of robust analytical methods are paramount for the accurate quantification of impurities like Lamotrigine (B1674446) N-Acetate. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity. nih.govresearchgate.netresearchgate.netjptcp.comnih.govnih.govresearchgate.net Stability-indicating methods are particularly important as they can distinguish the active ingredient from its degradation products, ensuring that the analytical procedure can accurately measure the drug substance in the presence of its impurities. researchgate.nettandfonline.com

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. For Lamotrigine N-Acetate, specificity is typically demonstrated by showing that the peak corresponding to this impurity is well-resolved from the main Lamotrigine peak and other potential impurities. nih.govtandfonline.comtandfonline.com This is often achieved through forced degradation studies, where Lamotrigine is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.nettandfonline.com The analytical method must be able to separate this compound from all products formed under these stress conditions.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For an impurity like this compound, the linearity is established over a range of concentrations, typically from the limit of quantification (LOQ) to above the expected level of the impurity. nih.govresearchgate.net

Range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Table 1: Representative Linearity and Range for this compound Quantification

Parameter Typical Value/Range
Linearity Range LOQ to 2.5 ppm
Correlation Coefficient (r²) > 0.999

Note: These values are representative and may vary depending on the specific analytical method and instrumentation.

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. nih.govresearchgate.netnih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. For impurity quantification, accuracy is often determined by performing recovery studies, where a known amount of this compound is spiked into a sample matrix and the percentage of recovery is calculated. nih.govnih.govnih.gov

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters that may be varied include pH of the mobile phase, column temperature, and flow rate.

Table 2: Typical Precision and Accuracy Data for this compound Analysis

Parameter Acceptance Criteria Typical Results
Repeatability (RSD) ≤ 5.0% < 2.0%
Intermediate Precision (RSD) ≤ 5.0% < 3.0%
Accuracy (% Recovery) 95% to 105% 98.0% - 103.0%

Note: These values are representative and may vary depending on the specific analytical method and instrumentation.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jhrlmc.com For impurities, a low LOQ is crucial to ensure that even trace amounts can be reliably quantified. researchgate.nettandfonline.com The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

Table 3: Representative LOD and LOQ for this compound

Parameter Typical Value
Limit of Detection (LOD) ~0.05 ppm
Limit of Quantification (LOQ) ~0.15 ppm

Note: These values are representative and may vary depending on the specific analytical method and instrumentation.

Application in Quality Control and Process Monitoring for Lamotrigine Manufacturing

Validated analytical methods for this compound are integral to the quality control (QC) of Lamotrigine. nih.govnih.gov These methods are routinely used for:

Release testing of raw materials and final API: Ensuring that the levels of this compound are within the specified acceptance criteria before the API is used in the manufacturing of the final drug product.

In-process control: Monitoring the formation of this compound during the manufacturing process. This allows for process optimization to minimize the formation of this impurity.

Stability studies: Assessing the potential for Lamotrigine to degrade to this compound under various storage conditions, which is a critical component of determining the shelf-life of the drug substance and drug product. nih.gov

By implementing these analytical methods in a QC setting, pharmaceutical manufacturers can ensure the consistent quality and safety of Lamotrigine products. tandfonline.com

Reference Standard Development and Certification for this compound

A well-characterized reference standard is essential for the accurate quantification of this compound. researchgate.net The development and certification of a reference standard involve a rigorous process to ensure its identity, purity, and potency.

The process typically includes:

Synthesis and Isolation: this compound is synthesized and purified to a high degree.

Structural Elucidation: A battery of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are used to confirm the chemical structure of the compound.

Purity Determination: The purity of the reference standard is determined using a mass balance approach, which may include techniques like HPLC, gas chromatography (for residual solvents), thermogravimetric analysis (for water content), and analysis of inorganic impurities.

Certification: Certified Reference Materials (CRMs) are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com The certificate of analysis for a certified reference standard provides comprehensive information about its identity, purity, and the uncertainty of the assigned value.

Commercial availability of this compound as a reference standard from accredited suppliers simplifies the implementation of quantitative impurity analysis in QC laboratories. lgcstandards.com

Table 4: Mentioned Compounds

Compound Name
Lamotrigine

Theoretical and Computational Investigations of Lamotrigine N Acetate

Molecular Modeling and Quantum Chemical Calculations

Computational chemistry offers a powerful lens through which to examine the molecular properties of Lamotrigine (B1674446) N-Acetate. Techniques such as molecular modeling and quantum chemical calculations allow for a detailed exploration of its three-dimensional structure and electronic properties, which are crucial for understanding its behavior at a molecular level.

Structural Optimization and Conformation Analysis

The foundational step in the computational study of a molecule is the determination of its most stable three-dimensional arrangement of atoms, known as structural optimization. For Lamotrigine N-Acetate, this process involves sophisticated computational methods to identify the geometry that corresponds to the lowest energy state.

Prediction of Spectroscopic Signatures

Quantum chemical calculations are pivotal in predicting the spectroscopic signatures of molecules, providing a theoretical counterpart to experimental analytical techniques. For this compound, these calculations can forecast key features of its spectroscopic profile:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's chemical bonds, the characteristic peaks in its IR spectrum can be predicted. This includes the stretching and bending vibrations of the amide group in the N-acetyl moiety and other functional groups.

Mass Spectrometry (MS): While not a direct prediction of the entire spectrum, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the relative stabilities of potential fragment ions.

These predicted spectra serve as a valuable reference for identifying and characterizing this compound in experimental settings.

In Silico Prediction of Formation Mechanisms and Stability

Computational simulations provide a means to investigate the chemical processes leading to the formation of this compound and to assess its stability under various conditions, offering insights that can be challenging to obtain through experimental methods alone.

Reaction Mechanism Simulations for Acetylation Pathways

The formation of this compound occurs through the acetylation of one of the amino groups of lamotrigine. Reaction mechanism simulations can elucidate the step-by-step process of this chemical transformation. These simulations model the interaction between lamotrigine and an acetylating agent, calculating the energy changes along the reaction coordinate.

By identifying the transition states—the highest energy points along the reaction pathway—researchers can determine the activation energy required for the reaction to proceed. This information is crucial for understanding the kinetics of the acetylation process and predicting the likelihood of this compound formation under different chemical environments.

Stability Assessment under Various Conditions

The stability of a chemical compound is a critical parameter, and computational methods can predict how this compound behaves under different environmental stressors. These in silico assessments can simulate conditions such as:

pH: The stability of the N-acetyl group can be evaluated at different pH levels by modeling the effects of acidic or basic environments on the molecule's structure and reactivity.

Temperature: Molecular dynamics simulations can be used to study the behavior of this compound at elevated temperatures, identifying potential degradation pathways.

Oxidative Stress: The susceptibility of the molecule to oxidation can be investigated by simulating its interaction with reactive oxygen species.

These computational stability studies are valuable for predicting the shelf-life and potential degradation products of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analytical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of a molecule with its macroscopic properties. In the context of this compound, QSPR models can be developed to predict its analytical behavior.

By generating a set of molecular descriptors that numerically represent the structural, electronic, and topological features of this compound, statistical models can be built to predict properties such as:

Chromatographic Retention Time: QSPR can predict how long the compound will be retained on a specific type of chromatography column, which is useful for developing analytical methods.

Solubility: The solubility of this compound in different solvents can be estimated based on its molecular descriptors.

Lipophilicity (logP): This property, which describes the partitioning of a compound between an oily and an aqueous phase, can be predicted to understand its potential for crossing biological membranes.

These QSPR models provide a rapid and cost-effective way to estimate the analytical properties of this compound, aiding in the design of efficient methods for its detection and quantification.

An article focusing on the chemical compound “this compound” cannot be generated at this time. A comprehensive search of publicly available scientific literature, patents, and regulatory documents has yielded insufficient information regarding the formation, process optimization, and control strategies specifically for the "this compound" impurity.

The search did confirm the existence of "this compound" as a known impurity, as it is listed as a reference standard by chemical suppliers veeprho.com. However, detailed research findings, data on its formation mechanisms, and specific strategies for its control during the manufacturing process of Lamotrigine are not described in the available resources.

Scientific literature on Lamotrigine impurities predominantly focuses on other related substances. For instance, studies detail the formation, synthesis, and characterization of impurities such as 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile, N-guanidinyl-2,3-dichlorobenzamide, and 3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one researchgate.netsemanticscholar.orgmansapublishers.com. The primary metabolic pathway for Lamotrigine in humans is glucuronidation, not acetylation, leading to the formation of inactive glucuronide conjugates drugbank.comwikipedia.orgclinpgx.org.

Without specific data on process optimization parameters that influence the formation of this compound or established control strategies to limit its levels, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline.

Emerging Research and Future Perspectives on Lamotrigine N Acetate

Advancements in Analytical Technologies for Trace Impurity Characterization

The detection and structural elucidation of trace-level impurities are critical challenges in pharmaceutical analysis. Modern analytical techniques offer unprecedented sensitivity and specificity, enabling the characterization of compounds like Lamotrigine (B1674446) N-Acetate even when present in minute quantities. biomedres.us The evolution of these technologies is central to meeting stringent regulatory guidelines for impurity profiling set by bodies like the International Conference on Harmonisation (ICH). biomedres.usresolvemass.ca

Key advancements in this area include:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC remains a cornerstone for separating and quantifying pharmaceutical impurities. biomedres.usresolvemass.ca UPLC, with its use of smaller particle-size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC, making it exceptionally well-suited for resolving complex impurity profiles. biomedres.us A precise reverse-phase HPLC (RP-HPLC) method has been successfully developed to determine related substances in Lamotrigine extended-release tablets, demonstrating the power of this technique in stability studies and quality control. nih.gov

Mass Spectrometry (MS): When hyphenated with chromatographic techniques (LC-MS, GC-MS), mass spectrometry is an indispensable tool for impurity identification. biomedres.usresolvemass.cawisdomlib.org LC-MS provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structures of unknown impurities. resolvemass.ca Techniques like Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution MS (LC-Q-TOF-HRMS) offer high accuracy and are increasingly applied for definitive identification. biomedres.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the unambiguous structural characterization of organic impurities. biomedres.usresolvemass.cawisdomlib.org It provides detailed information about the molecular structure, which is essential for confirming the identity of an impurity once it has been isolated. resolvemass.ca

Forced Degradation Studies: These studies are a critical experimental approach to identify potential degradation products that may form under various stress conditions. researchgate.netproquest.com By subjecting the drug substance to acid, base, oxidation, heat, and light, analysts can intentionally generate impurities. researchgate.netproquest.com For Lamotrigine, studies have shown it is susceptible to degradation under acidic, basic, neutral, and oxidative conditions. researchgate.net The resulting degradants are then analyzed using stability-indicating methods, such as HPLC, to understand the degradation pathways and identify likely impurities that could appear in the final product over its shelf life.

Overview of Modern Analytical Techniques for Impurity Profiling

TechniqueApplication in Impurity Characterization
HPLC / UPLC Separation and quantification of impurities; routine quality control and stability testing. biomedres.usbiomedres.uswisdomlib.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight and structural data for impurity identification. biomedres.usresolvemass.ca
Gas Chromatography-Mass Spectrometry (GC-MS) Effective for identifying volatile and semi-volatile impurities, such as residual solvents or certain degradation products. resolvemass.cawisdomlib.org
Nuclear Magnetic Resonance (NMR) Delivers definitive structural elucidation of isolated impurities. biomedres.usresolvemass.ca

Integrated Computational and Experimental Approaches for Impurity Prediction

Beyond detecting existing impurities, a modern and proactive approach involves predicting their formation. By integrating computational tools with experimental data, chemists can anticipate potential impurities, including novel or unexpected ones, early in the development process. This allows for the implementation of control strategies to prevent their formation.

Computational Prediction: The use of artificial intelligence (AI) and data mining is revolutionizing impurity prediction. chemical.ai Advanced software platforms can analyze reaction conditions and starting materials to forecast likely by-products and side reactions with high accuracy. chemical.aichemrxiv.org

AI-Powered Platforms: Tools like ChemAIRS leverage AI algorithms to analyze reaction pathways and predict impurity formation, essentially replicating the analytical work of an experienced chemist. chemical.ai These systems can identify potential side reactions, such as the N-acetylation of an amine, that could lead to the formation of Lamotrigine N-Acetate.

Database Mining and Reaction Predictors: Other computational workflows use forward reaction prediction models, such as those in the ASKCOS software suite, to generate an inclusive set of possible impurities. chemrxiv.orgresearchgate.netmit.edu These tools can account not only for the primary reactants but also for reagents, solvents, and even impurities within those raw materials, allowing for the tracking of impurity propagation across multi-step syntheses. chemrxiv.orgmit.edu

Integration with Experimental Data: The true power of these approaches lies in their integration. Computational predictions can guide experimental work by highlighting impurities to look for during analysis. Conversely, experimental data from forced degradation studies can be used to train and refine AI models, improving their predictive accuracy. researchgate.net This synergistic loop, where computational predictions are verified by targeted analytical experiments and experimental findings enhance predictive models, represents the future of impurity management. For instance, if computational models predict the formation of this compound under specific pH or temperature conditions, a forced degradation study can be designed to confirm this, followed by the development of a specific analytical method to monitor for it in future batches. researchgate.netacdlabs.com

Q & A

Q. How should researchers optimize formulation stability for this compound in accelerated aging studies?

  • Methodological Answer : Store formulations at 40°C/75% RH for 6 months. Monitor degradation products via UPLC-QTOF and identify pathways (e.g., hydrolysis, oxidation). Use excipient screening (e.g., antioxidants like BHT) and lyophilization to enhance shelf-life. Apply Arrhenius modeling to predict long-term stability .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable IC50 values), re-analyze raw data for outliers, adjust for assay-specific conditions (e.g., serum protein content), and perform meta-analyses using PRISMA guidelines .
  • Manuscript Preparation : Adopt ACS or ICH formatting for pharmacological data. Define abbreviations at first use (e.g., LTG-N-Ac for this compound) and include raw datasets as supplementary material .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.